1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea
CAS No.: 31124-89-7
Cat. No.: VC16517618
Molecular Formula: C11H17N3S
Molecular Weight: 223.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31124-89-7 |
|---|---|
| Molecular Formula | C11H17N3S |
| Molecular Weight | 223.34 g/mol |
| IUPAC Name | 3-[4-(dimethylamino)phenyl]-1,1-dimethylthiourea |
| Standard InChI | InChI=1S/C11H17N3S/c1-13(2)10-7-5-9(6-8-10)12-11(15)14(3)4/h5-8H,1-4H3,(H,12,15) |
| Standard InChI Key | LPULUKOUZODCOQ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)NC(=S)N(C)C |
Introduction
Chemical Structure and Molecular Properties
1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea features a phenyl ring substituted at the para position with a dimethylamino group (-N(CH₃)₂), which is further connected to a thiourea moiety (-NH-CS-N(CH₃)₂). The molecular formula is C₁₁H₁₇N₃S, with a calculated molecular weight of 223.34 g/mol. The dimethylamino group introduces strong electron-donating effects, influencing the compound’s electronic distribution and reactivity. The thiourea core, with its sulfur atom, enables diverse intermolecular interactions, including hydrogen bonding and metal coordination .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃S |
| Molecular Weight | 223.34 g/mol |
| Functional Groups | Thiourea, Dimethylamino |
| Electron-Donating Capacity | Enhanced by -N(CH₃)₂ group |
| Potential Solubility | Moderate in polar aprotic solvents |
The planar geometry of the thiourea moiety facilitates π-π stacking interactions, while the dimethylamino group enhances solubility in organic solvents such as dimethylformamide (DMF) and acetonitrile .
Synthesis and Manufacturing Processes
The synthesis of 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea typically involves a multi-step sequence starting from 4-(dimethylamino)aniline. A representative pathway, adapted from methodologies in thiourea derivative synthesis , proceeds as follows:
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Formation of Isothiocyanate Intermediate:
4-(Dimethylamino)aniline reacts with carbon disulfide (CS₂) under alkaline conditions to yield 4-(dimethylamino)phenyl isothiocyanate. -
Methylation Reaction:
The isothiocyanate intermediate undergoes nucleophilic addition with dimethylamine, resulting in the formation of the thiourea backbone. -
Purification:
Column chromatography or recrystallization from ethanol/water mixtures isolates the final product.
Critical Reaction Parameters:
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Temperature: Ambient to 60°C
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Catalysts: Sodium hydroxide or triethylamine
Physicochemical Characteristics
1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea exhibits properties consistent with its hybrid aromatic-thiourea structure:
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Melting Point: Estimated between 120–140°C (decomposition may occur above this range).
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Solubility:
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High in DMF and dimethyl sulfoxide (DMSO)
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Moderate in chloroform and dichloromethane
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Low in water (<1 mg/mL at 25°C)
-
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Stability: Stable under inert atmospheres but susceptible to oxidation in the presence of strong oxidizing agents .
The compound’s UV-Vis spectrum shows absorption maxima near 270 nm, attributed to the conjugated π-system of the phenyl-thiourea structure .
Reactivity and Chemical Behavior
The thiourea group in this compound participates in several characteristic reactions:
-
Complexation with Metals:
The sulfur atom acts as a soft Lewis base, forming coordination complexes with transition metals such as Cu(II) and Pd(II). These complexes are explored for catalytic applications . -
Alkylation Reactions:
The NH group undergoes alkylation with alkyl halides, producing N-alkylated derivatives. For example, reaction with methyl iodide yields 1-[4-(dimethylamino)phenyl]-3,3,3-trimethylthiourea . -
Oxidation to Urea Derivatives:
Treatment with hydrogen peroxide converts the thiourea to its urea analogue, though this process is rarely employed due to the compound’s instability under oxidative conditions .
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for heterocyclic compounds, such as thiazoles and triazoles, through cyclocondensation reactions .
Materials Science
Its electron-rich structure makes it a candidate for organic semiconductors or non-linear optical (NLO) materials .
Catalysis
Pd(II) complexes of this thiourea show promise in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁴ .
Comparative Analysis with Structural Analogues
Table 2: Comparison with Related Thiourea Derivatives
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea | Dual methyl groups on thiourea | High metal affinity |
| 1-Phenylthiourea | No dimethylamino substitution | Lower solubility in DMF |
| 3,3-Diethylthiourea | Ethyl groups instead of methyl | Slower alkylation kinetics |
The dimethylamino group enhances electronic delocalization compared to unsubstituted analogues, while the methyl groups sterically hinder unwanted side reactions .
Future Research Directions
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